Sanggenol P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

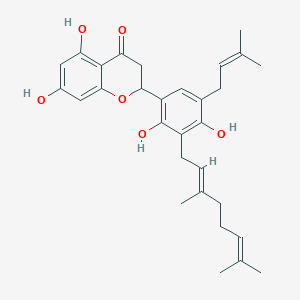

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROLIAXVJPKCX-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Pathway of Sanggenol P Biosynthesis in Morus alba: A Technical Guide for Researchers

Abstract

Sanggenol P, a complex prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. By integrating findings from transcriptomic, metabolomic, and enzymatic studies, we delineate a putative pathway commencing from the general phenylpropanoid pathway and culminating in the formation of this intricate Diels-Alder type adduct. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the precursor molecules, key enzymatic transformations, and proposed reaction mechanisms. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key analytical techniques are provided to facilitate further research in this field. Visualizations of the biosynthetic pathway and experimental workflows are presented using the DOT language for clarity and enhanced comprehension.

Introduction

The Moraceae family, particularly the genus Morus, is a rich source of structurally diverse and biologically active natural products.[1] Among these, the prenylated flavonoids, and specifically the Diels-Alder type adducts, represent a unique class of compounds with significant pharmacological potential.[1][2] this compound, a member of this class, is characterized by a complex tetracyclic core, which is postulated to be formed through an enzymatic [4+2] cycloaddition reaction.[1] Elucidating the biosynthetic pathway of this compound is crucial for understanding the metabolic intricacies of Morus alba and for enabling the potential biotechnological production of this high-value compound. This guide synthesizes the available scientific literature to present a detailed, albeit partially putative, biosynthetic pathway of this compound.

The General Flavonoid Biosynthetic Pathway: The Foundation

The biosynthesis of this compound originates from the well-established general phenylpropanoid and flavonoid pathways. This initial sequence of reactions provides the basic C6-C3-C6 flavonoid skeleton.

The key steps are:

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL) [3]

-

-

Formation of the Chalcone Backbone: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[3]

-

Isomerization to a Flavanone: Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to (-)-naringenin, a key intermediate that serves as a precursor for various classes of flavonoids.[3]

Caption: General flavonoid biosynthesis pathway leading to naringenin.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound diverges from the general flavonoid pathway, entering a more specialized route involving prenylation, hydroxylation, and a key Diels-Alder reaction. The proposed pathway is detailed below.

Formation of the Dienophile: A Prenylated and Hydroxylated Chalcone

Based on the structure of this compound and related sanggenons, the dienophile in the Diels-Alder reaction is likely a prenylated and hydroxylated chalcone derivative. A plausible precursor is morachalcone A .[1]

The formation of this precursor from naringenin would involve the following steps:

-

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are likely responsible for additional hydroxylation of the flavonoid core. Specifically, flavonoid 3'-hydroxylase (F3'H) and other P450 enzymes introduce hydroxyl groups at specific positions on the B-ring of naringenin.

-

Prenylation: Aromatic prenyltransferases (PTs) catalyze the attachment of one or more prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the flavonoid skeleton. Morus alba possesses a variety of PTs with different substrate and regiospecificities.[4][5]

Formation of the Diene: A Dehydroprenyl-2-arylbenzofuran

The diene precursor for the Diels-Alder reaction is proposed to be a dehydroprenyl-2-arylbenzofuran, such as a derivative of moracin C .[1] The biosynthesis of this diene is a complex process that likely involves:

-

Formation of a 2-Arylbenzofuran Core: This is a characteristic feature of many Morus secondary metabolites. The precise enzymatic steps for the formation of this core are still under investigation but likely involve oxidative cyclization of a chalcone or stilbene precursor.

-

Prenylation and Dehydrogenation: The 2-arylbenzofuran core undergoes prenylation, followed by an oxidative dehydrogenation of a prenyl group to form the conjugated diene system. This oxidation is likely catalyzed by a specific oxidase, such as the identified Morus alba moracin C oxidase (MaMO).[1]

The Key Diels-Alder Cycloaddition

The final and most characteristic step in the formation of the this compound core is an intermolecular [4+2] cycloaddition between the dienophile (e.g., morachalcone A) and the diene (a dehydroprenyl-2-arylbenzofuran). This reaction is catalyzed by a specific Diels-Alderase enzyme.[1]

Recent research has led to the identification and characterization of a Diels-Alderase from Morus alba, termed MaDA . This enzyme has been shown to catalyze the formation of Diels-Alder adducts in vitro.[6][7] The stereochemistry of this compound suggests that this enzymatic reaction is highly controlled, leading to a specific stereoisomer.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While a complete quantitative analysis of the entire this compound pathway is not yet available, studies on related flavonoid biosynthesis in Morus alba provide some relevant data.

Table 1: Quantitative Analysis of Flavonoids in Morus alba Leaves

| Flavonoid Compound | Concentration Range (mg/g dry weight) | Reference |

| Total Flavonoids | 7.48 - 12.98 | [8] |

| Quercetin-3-O-rutinoside (Rutin) | up to 4.25 | [8] |

| Quercetin-3-O-glucoside (Isoquercitrin) | up to 2.80 | [8] |

Note: Data represents the range found across different Korean mulberry varieties. Specific quantitative data for this compound and its immediate precursors in different tissues and developmental stages of Morus alba remains a key area for future research.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol for Heterologous Expression and Characterization of a Putative Morus alba Prenyltransferase

Objective: To express a candidate prenyltransferase gene from Morus alba in a heterologous host and to characterize its enzymatic activity and substrate specificity.

Materials:

-

Morus alba cDNA library

-

PCR primers for the candidate gene

-

Expression vector (e.g., pET-28a(+) for E. coli or pYES2/NT C for yeast)

-

Competent E. coli (e.g., BL21(DE3)) or yeast (e.g., Saccharomyces cerevisiae) cells

-

LB or appropriate yeast growth medium

-

IPTG (for E. coli) or galactose (for yeast)

-

Putative flavonoid substrates (e.g., naringenin, apigenin)

-

Dimethylallyl pyrophosphate (DMAPP)

-

Enzyme extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Ni-NTA affinity chromatography column (for His-tagged proteins)

-

HPLC system with a C18 column

-

LC-MS system for product identification

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate prenyltransferase gene from the Morus alba cDNA library using gene-specific primers.

-

Clone the PCR product into the chosen expression vector.

-

Verify the construct by DNA sequencing.

-

-

Heterologous Expression:

-

Transform the expression construct into the appropriate host cells (E. coli or yeast).

-

Grow a starter culture overnight in the appropriate medium with antibiotic selection.

-

Inoculate a larger culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression with IPTG or galactose and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Protein Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in enzyme extraction buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

If the protein is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing:

-

Purified enzyme (1-5 µg)

-

Flavonoid substrate (e.g., 100 µM in DMSO)

-

DMAPP (e.g., 200 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to remove precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of new products.

-

Collect the new product peaks and analyze by LC-MS to confirm their identity as prenylated flavonoids.

-

Caption: Workflow for heterologous expression and enzyme characterization.

Protocol for In Vitro Reconstitution of the Diels-Alder Reaction

Objective: To demonstrate the enzymatic formation of a sanggenon-type Diels-Alder adduct using purified enzymes and precursors.

Materials:

-

Purified Morus alba Diels-Alderase (MaDA)

-

Purified dienophile (e.g., morachalcone A)

-

Purified diene (e.g., dehydroprenyl-2-arylbenzofuran)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

-

HPLC system with a C18 column

-

LC-MS and NMR for structural elucidation of the product

Procedure:

-

Enzyme and Substrate Preparation:

-

Express and purify MaDA as described in Protocol 5.1.

-

Synthesize or purify the dienophile and diene precursors.

-

-

Enzymatic Reaction:

-

Set up the reaction mixture containing:

-

Purified MaDA (1-5 µg)

-

Dienophile (e.g., 50 µM in DMSO)

-

Diene (e.g., 100 µM in DMSO)

-

Reaction buffer

-

-

Incubate the reaction at 30-37°C for 2-4 hours.

-

Include control reactions without the enzyme to check for non-enzymatic background reactions.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract and redissolve in a suitable solvent for analysis.

-

Analyze the reaction products by HPLC to detect the formation of the Diels-Alder adduct.

-

Purify the product using preparative HPLC.

-

Confirm the structure and stereochemistry of the product using LC-MS and NMR spectroscopy and compare it to an authentic standard of the sanggenon of interest.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Morus alba is a complex and fascinating pathway that showcases the intricate enzymatic machinery present in plants for the production of specialized metabolites. While the general framework of the pathway is understood, from the initial steps of flavonoid biosynthesis to the final key Diels-Alder reaction, many of the specific intermediates and enzymes remain to be definitively characterized. The putative pathway presented in this guide provides a solid foundation for future research.

Key areas for future investigation include:

-

Identification and characterization of the specific P450s, prenyltransferases, and tailoring enzymes involved in the formation of the exact dienophile and diene precursors for this compound.

-

Detailed kinetic analysis of the identified enzymes to understand the regulation and efficiency of the pathway.

-

In vivo studies using labeled precursors in Morus alba cell cultures or tissues to confirm the proposed pathway and identify intermediates.

-

Exploitation of the identified genes and enzymes for the biotechnological production of this compound and related compounds in microbial or plant-based expression systems.

A deeper understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this promising bioactive compound for potential pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biosynthesis of Natural Diels-Alder Type Adducts from Moraceous Plants | Semantic Scholar [semanticscholar.org]

- 5. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sanggenol P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol P is a naturally occurring isoprenylated flavonoid isolated from the root bark of Morus alba L.[1], a plant with a long history in traditional medicine. As a member of the flavonoid family, this compound possesses a complex chemical structure that suggests potential for a range of biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside a discussion of the current landscape of research into its biological effects and the experimental protocols relevant to its study. While specific data on the biological activities of this compound are limited, this guide also explores the activities of related Sanggenol compounds to provide a contextual framework for future research.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₆O₆ | [1] |

| Molecular Weight | 492.6 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Root barks of Morus alba L. | [1] |

Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), 1D NMR (¹H and ¹³C), and 2D NMR spectroscopy[1]. Although the original publication confirmed the use of these techniques, the specific numerical data from these analyses are not widely disseminated. The following sections outline the expected spectral characteristics for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing signals corresponding to aromatic protons, protons of the flavonoid backbone, and protons of the isoprenyl side chains. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoprenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit absorption bands characteristic of its functional groups, including:

-

Hydroxyl (-OH) stretching vibrations.

-

Carbonyl (C=O) stretching of the flavonoid C-ring.

-

C-O stretching vibrations.

-

Aromatic C=C stretching vibrations.

-

Aliphatic C-H stretching and bending vibrations from the isoprenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima characteristic of the flavonoid chromophore. These absorption bands are useful for confirming the flavonoid structure.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound (492.6 g/mol ) and provide information about its fragmentation pattern, which can aid in structural confirmation.

Biological Activities and Signaling Pathways

Currently, there is a significant lack of published research specifically investigating the biological activities and effects on signaling pathways of this compound. The majority of available studies focus on other structurally related sanggenols, such as Sanggenol L and Sanggenol B. To provide a valuable context for potential future research on this compound, the known activities of these related compounds are summarized below. It is crucial to note that these findings are not directly applicable to this compound and require experimental verification.

Insights from Related Compounds:

-

Sanggenol L: Has been shown to induce apoptosis and cell cycle arrest in human prostate cancer cells through the activation of p53 and suppression of the PI3K/Akt/mTOR signaling pathway[2]. It also demonstrates apoptotic effects in ovarian cancer cells via caspase activation and inhibition of NF-κB signaling[3].

-

Sanggenol B: Has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor (FGFR), suggesting its potential as an anticancer agent[4].

Given the structural similarities, it is plausible that this compound may exhibit similar biological activities, such as anticancer, anti-inflammatory, or antioxidant effects. However, dedicated experimental studies are necessary to confirm these hypotheses.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the current literature. Therefore, this section provides generalized, yet detailed, methodologies for the isolation of flavonoids from Morus alba and for the assessment of potential biological activities, which can be adapted for the study of this compound.

Isolation and Purification of Flavonoids from Morus alba Root Bark

References

- 1. This compound | CAS:1351931-30-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanggenol B, a plant bioactive, as a safer alternative to tackle cancer by antagonising human FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sanggenol P: Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenol P, a prenylated flavonoid discovered in the root bark of Morus alba L., represents a molecule of growing interest within the scientific community. This technical guide provides a detailed overview of its discovery, natural sourcing, and the analytical methods employed for its characterization. This document consolidates available data on its physicochemical properties, outlines a general experimental workflow for its isolation, and discusses its known biological activities, offering a foundational resource for further research and development.

Introduction

This compound is a member of the complex family of prenylated flavonoids, a class of secondary metabolites known for their diverse biological activities. These compounds are biosynthetically derived from the flavonoid core structure with the addition of isoprenoid groups, which often enhances their lipophilicity and interaction with biological membranes. The primary natural source of this compound is the root bark of Morus alba L., commonly known as white mulberry, a plant with a long history of use in traditional medicine.

Discovery and Structural Elucidation

This compound was first isolated and identified from the root bark of Morus alba L.[1]. Its chemical structure was elucidated through a combination of spectroscopic techniques, including Infrared (IR), Ultraviolet (UV), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆O₆ | [2] |

| Molecular Weight | 492.6 g/mol | [2] |

| Appearance | Yellow amorphous solid | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While the complete original dataset is found in the discovery publication, Table 2 summarizes the key reported 1H NMR chemical shifts.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-6' | 6.96 | s | |

| H-8 | 5.91 | d | 2.1 |

| H-6 | 5.87 | d | 2.1 |

| H-2 | 5.67 |

Table 2: Partial ¹H NMR Spectroscopic Data for this compound (in methanol-d₄) [2]

Natural Sources and Isolation

General Experimental Workflow for Isolation

The isolation of prenylated flavonoids from Morus alba root bark typically involves the following steps:

-

Extraction: The dried and powdered root bark is extracted with a polar solvent, such as methanol or ethanol, often at room temperature or with sonication to enhance efficiency.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Prenylated flavonoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. These commonly include:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: For separation based on molecular size and polarity.

-

Octadecylsilyl (ODS) Column Chromatography: A form of reverse-phase chromatography for finer separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

-

Figure 1: Generalized experimental workflow for the isolation of this compound.

Biological Activity

The biological activities of this compound are not as extensively studied as other prenylated flavonoids from Morus alba. However, preliminary studies and its structural similarity to other bioactive compounds suggest potential therapeutic properties.

Antioxidant and Anti-inflammatory Properties

This compound is reported to possess antioxidant and anti-inflammatory properties[3]. These activities are common among flavonoids and are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. However, specific quantitative data (e.g., IC50 values) for this compound in standard antioxidant and anti-inflammatory assays are not yet widely published.

Enzyme Inhibition

In a screening study, this compound did not exhibit significant inhibitory activity against tyrosinase, an enzyme involved in melanin production[4].

PCSK9 Inhibition

A noteworthy finding is the potential of this compound to inhibit the expression and secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9)[2]. PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol[3][5][6]. This activity suggests a potential role for this compound in the management of hypercholesterolemia.

Figure 2: Proposed mechanism of this compound in LDL cholesterol regulation.

Conclusion and Future Directions

This compound is a structurally defined prenylated flavonoid from Morus alba root bark. While its discovery and structural elucidation have been established, there remain significant opportunities for further research. A detailed, optimized, and scalable protocol for its isolation and purification is needed. Furthermore, comprehensive investigation into its biological activities, particularly its potential as a PCSK9 inhibitor and its anti-inflammatory and antioxidant effects, is warranted. Elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and evaluating its therapeutic potential for various human diseases. This technical guide serves as a comprehensive starting point for researchers aiming to explore the scientific and therapeutic landscape of this promising natural product.

References

- 1. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proprotein convertase subtilisin/kexin type 9 (PCSK9): from structure-function relation to therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomics dataset for the analysis of the effects of Grammatophyllum speciosum extracts on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proprotein convertase subtilisin/kexin type 9 enzyme inhibitors: An emerging new therapeutic option for the treatment of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proprotein Convertase Subtilisin/Kexin Type 9 Inhibition: The Big Step Forward in Lipid Control - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Sanggenol P: A Technical Overview

Disclaimer: As of late 2025, publicly available research on the specific mechanism of action for Sanggenol P is limited. The following in-depth technical guide focuses on the closely related compound, Sanggenol L , a natural flavonoid isolated from the root bark of Morus alba. The information presented here is based on preliminary studies of Sanggenol L and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. The structural similarities between these compounds may suggest analogous biological activities, but further investigation into this compound is required for confirmation.

Core Research Focus: Anti-cancer Properties of Sanggenol L

Preliminary studies on Sanggenol L have primarily investigated its potential as an anti-cancer agent, with a significant focus on human prostate cancer cells. The core findings suggest that Sanggenol L exerts its effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Sanggenol L.

Table 1: Effects of Sanggenol L on Prostate Cancer Cell Viability

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of control) | Statistical Significance (p-value) |

| DU145 | 10 | 48 | ~90% | < 0.05 |

| 20 | 48 | ~75% | < 0.001 | |

| 30 | 48 | ~60% | < 0.001 | |

| LNCaP | 10 | 48 | ~85% | < 0.05 |

| 20 | 48 | ~70% | < 0.001 | |

| 30 | 48 | ~55% | < 0.001 | |

| RC-58T | 10 | 48 | ~80% | < 0.05 |

| 20 | 48 | ~60% | < 0.001 | |

| 30 | 48 | ~40% | < 0.001 | |

| PC-3 | 10 | 48 | ~88% | < 0.05 |

| 20 | 48 | ~72% | < 0.001 | |

| 30 | 48 | ~58% | < 0.001 | |

| RC-58T | 10 | 24 | ~90% | Not specified |

| 20 | 24 | ~80% | Not specified | |

| 30 | 24 | ~70% | Not specified | |

| 10 | 72 | ~70% | < 0.001 | |

| 20 | 72 | ~50% | < 0.001 | |

| 30 | 72 | ~30% | < 0.001 |

Table 2: Effect of Sanggenol L on Cell Cycle Distribution in RC-58T Prostate Cancer Cells (48h treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 65.4 | 24.1 | 10.5 |

| 10 | 62.1 | 23.5 | 14.4 |

| 20 | 58.7 | 21.3 | 19.9 |

| 30 | 53.2 | 18.9 | 27.9 |

Key Signaling Pathways Implicated in Sanggenol L's Mechanism of Action

The primary mechanism of action of Sanggenol L in prostate cancer cells appears to be the suppression of the PI3K/Akt/mTOR signaling pathway and the activation of the p53 tumor suppressor pathway.[1]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[1] Studies have shown that Sanggenol L treatment leads to a dose-dependent decrease in the phosphorylation levels of key proteins in this pathway, namely PI3K, Akt, and mTOR, in RC-58T prostate cancer cells.[1] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which Sanggenol L is thought to inhibit cancer cell growth.[1]

Sanggenol L has been observed to induce cell cycle arrest, particularly at the G2/M phase, in prostate cancer cells.[1] This effect is associated with the upregulation of the tumor suppressor protein p53 and its downstream target, p21.[1] The activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The downregulation of key cell cycle regulatory proteins such as CDK1/2, CDK4, CDK6, and various cyclins (D1, E, A, and B1) further contributes to this cell cycle arrest.[1]

Sanggenol L induces apoptosis through both caspase-dependent and caspase-independent pathways.[1]

-

Caspase-Dependent Apoptosis: This is evidenced by the upregulation of Bax and cleaved PARP, and the downregulation of pro-caspases-3, -8, -9, Bid, and Bcl-2.[1]

-

Caspase-Independent Apoptosis: This involves the upregulation of Apoptosis-Inducing Factor (AIF) and Endonuclease G in the cytosol.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Sanggenol L.

-

Cell Seeding: Human prostate cancer cells (DU145, LNCaP, RC-58T, and PC-3) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells were treated with varying concentrations of Sanggenol L (10, 20, and 30 µM) for 24, 48, or 72 hours.

-

Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The fixed cells were washed with distilled water and stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: The plates were washed with 1% acetic acid to remove unbound dye and air-dried. The bound dye was then solubilized with 10 mM Tris base (pH 10.5).

-

Measurement: The absorbance was measured at 540 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

-

Cell Lysis: RC-58T cells were treated with Sanggenol L (10, 20, and 30 µM) for 48 hours. After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phospho-PI3K, phospho-Akt, phospho-mTOR, p53, p21, caspases, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.

-

Cell Seeding and Treatment: RC-58T cells were seeded in 6-well plates and treated with Sanggenol L (10, 20, and 30 µM) for 48 hours.

-

Fixation: Cells were harvested and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.

References

Sanggenol P: A Technical Guide to its In Vitro Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol P, a prenylated flavonoid isolated from the root bark of Morus alba L., has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, this compound is structurally primed to act as a potent antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing the experimental methodologies used for its evaluation and presenting the available quantitative data. Furthermore, it explores the putative signaling pathways through which this compound may exert its antioxidant effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing a clear comparison of its efficacy in different antioxidant testing models.

| Antioxidant Assay | IC50 Value (µM) | Reference Compound |

| DPPH Radical Scavenging Activity | 198.57 | Not Specified |

| ABTS Radical Scavenging Activity | 31.71 | Not Specified |

| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | Not Applicable |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for the interpretation and replication of experimental findings. Below are detailed protocols for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The solution should be kept in the dark to prevent degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A specific volume of the this compound solution (or standard antioxidant, such as ascorbic acid) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

Protocol:

-

Preparation of ABTS•+ Solution: The ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate solution (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

-

Reaction Mixture: A small volume of the this compound solution (or a standard like Trolox) is added to the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample. The IC50 value can also be determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: this compound is prepared in a suitable solvent.

-

Reaction Mixture: The this compound solution is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of this compound is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).

Putative Signaling Pathways

The antioxidant activity of flavonoids like this compound is not solely attributed to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes. Based on the known mechanisms of similar flavonoids, the following pathways are likely involved in the antioxidant action of this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Caption: Putative activation of the Nrf2/ARE pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects which are closely linked to their antioxidant properties.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a compound like this compound.

The Anti-inflammatory Potential of Sanggenol P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenol P, a natural flavonoid isolated from the root bark of Morus alba, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound and its closely related analogues. Drawing upon available scientific literature, this document details the inhibitory effects on key inflammatory mediators, elucidates the underlying molecular mechanisms of action, and provides comprehensive experimental protocols for the assays cited. Quantitative data from studies on structurally similar compounds are presented to offer a comparative benchmark for future research into this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. This compound, a prenylated flavonoid, represents a promising candidate from this natural repository. This document synthesizes the current understanding of the anti-inflammatory properties attributed to this compound and its related compounds, with a focus on its molecular targets and mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

While direct quantitative data for this compound's anti-inflammatory activity in macrophage cell lines is not extensively available in the current body of peer-reviewed literature, studies on structurally related compounds isolated from Morus alba, such as Sanggenon A, provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize the quantitative data on the inhibition of key inflammatory markers by Sanggenon A in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect of Sanggenon A on Nitric Oxide (NO) Production

| Compound | Concentration (µM) | NO Inhibition (%) |

| Sanggenon A | 10 | ~55% |

| 20 | ~80% | |

| 40 | ~95% |

Data extrapolated from a study on Sanggenon A in LPS-stimulated RAW 264.7 cells[1].

Table 2: Inhibitory Effect of Sanggenon A on Pro-inflammatory Cytokine Production

| Compound | Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

| Sanggenon A | 10 | ~40% | ~35% |

| 20 | ~65% | ~60% | |

| 40 | ~85% | ~80% |

Data extrapolated from a study on Sanggenon A in LPS-stimulated RAW 264.7 cells[1].

Signaling Pathways Modulated by Sanggenol Analogues

Research into the molecular mechanisms of Sanggenol-related compounds has revealed their ability to modulate key signaling pathways implicated in the inflammatory response. The primary mechanism appears to be the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. Furthermore, evidence suggests an interplay with the Nrf2/HO-1 pathway, which is involved in the antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in initiating and perpetuating the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, the IκBα protein is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Studies on Sanggenon A have demonstrated its ability to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators[1][2].

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway plays a crucial role in the cellular defense against oxidative stress, which is often associated with inflammation. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). Sanggenon A has been shown to induce the nuclear translocation of Nrf2 and increase the expression of HO-1, suggesting that its anti-inflammatory effects may also be mediated in part by its antioxidant properties[1].

References

A Technical Whitepaper on the Neuroprotective Potential of Sanggenol L

Disclaimer: Initial literature searches for the neuroprotective potential of Sanggenol P did not yield sufficient scientific data to compile a technical guide. However, significant emerging research exists for a closely related compound, Sanggenol L , isolated from the same source, Morus alba (white mulberry) root bark. This document provides a comprehensive overview of the current understanding of Sanggenol L's neuroprotective effects, with the assumption that this information will be of value to the intended audience of researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective agents is a critical area of research. Sanggenol L, a prenylated flavonoid derived from the root bark of Morus alba, has demonstrated promising pharmacological activities, including anti-cancer, anti-inflammatory, and, most recently, neuroprotective effects.[1] This technical guide synthesizes the current preclinical evidence for Sanggenol L's neuroprotective potential, focusing on its mechanisms of action, experimental validation, and relevant signaling pathways.

Core Neuroprotective Mechanisms

Emerging research indicates that Sanggenol L exerts its neuroprotective effects primarily through the modulation of oxidative stress, apoptosis, and key signaling pathways involved in cell survival. A recent preclinical study has highlighted its potential in a Parkinson's disease model by protecting neuronal cells from rotenone-induced toxicity.[1]

Attenuation of Oxidative Stress

Sanggenol L has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress triggered by neurotoxins.[1] This is a critical neuroprotective mechanism, as excessive ROS can lead to cellular damage and apoptosis, key contributors to neurodegeneration.

Inhibition of Apoptosis

A key finding is the ability of Sanggenol L to inhibit apoptosis in neuronal cells.[1] It achieves this by modulating the expression of key apoptotic and anti-apoptotic proteins. Specifically, it has been observed to decrease the expression of Bax and cleaved caspases-3, -9, and -12, while increasing the expression of the anti-apoptotic protein Bcl-2.[1]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade for cell survival and proliferation. In the context of neuroprotection, Sanggenol L has been found to suppress the phosphorylation of PI3K, Akt, and mTOR in a rotenone-induced Parkinson's disease model.[1] This suggests that its neuroprotective effects may be mediated through the regulation of this pathway, although the exact downstream effects in neuronal cells require further elucidation. It is noteworthy that in cancer cell lines, inhibition of this pathway by Sanggenol L leads to apoptosis.[2] The differential outcomes in neuronal versus cancer cells highlight the context-dependent nature of this signaling pathway.

Quantitative Data on Neuroprotective Efficacy

The following table summarizes the key quantitative findings from a preclinical study investigating the neuroprotective effects of Sanggenol L in a rotenone-induced Parkinson's disease model using SK-N-SH neuroblastoma cells.[1]

| Parameter | Model System | Treatment Concentrations | Key Findings | Reference |

| Cell Viability | Rotenone-stimulated SK-N-SH cells | 5 and 10 µM/ml | Dose-dependent reduction in rotenone-triggered cell death. | [1] |

| Oxidative Stress & ROS Levels | Rotenone-stimulated SK-N-SH cells | 5 and 10 µM/ml | Significant, concentration-dependent reduction in oxidative stress and intracellular ROS levels. | [1] |

| Apoptosis | Rotenone-stimulated SK-N-SH cells | 5 and 10 µM/ml | Dose-dependent decrease in apoptosis as measured by AO/EB dual staining. | [1] |

| Apoptotic Protein Expression | Rotenone-stimulated SK-N-SH cells | 5 and 10 µM | Attenuated the expression of cleaved caspase-12, 9, and 3. Reduced Bax and Cyt-c expression, and increased Bcl-2 expression. | [1] |

| PI3K/Akt/mTOR Pathway | Rotenone-stimulated SK-N-SH cells | 5 and 10 µM/ml | Markedly suppressed the phosphorylation of PI3K, Akt, and mTOR. | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key study evaluating the neuroprotective potential of Sanggenol L.[1]

Cell Culture and Treatment

-

Cell Line: Human SK-N-SH neuroblastoma cells.

-

Culture Conditions: Maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment Protocol: Cells were pre-administered with Sanggenol L (5 and 10 µM/ml) for one day prior to induction with rotenone to simulate a Parkinson's disease-like pathology.

Cell Viability Assessment

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a blue formazan product that can be quantified spectrophotometrically.

Oxidative Stress and ROS Measurement

-

Assay: DCFDA (2',7'-dichlorofluorescin diacetate) assay for intracellular ROS.

-

Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Apoptosis Detection

-

Staining Method: Acridine Orange/Ethidium Bromide (AO/EB) dual staining.

-

Principle: This method allows for the visualization of live, apoptotic, and necrotic cells. Acridine Orange stains the nuclei of both live and dead cells green, while Ethidium Bromide only stains the nuclei of cells with compromised membranes red. Apoptotic cells show condensed and fragmented chromatin.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key markers in the apoptotic and PI3K/Akt/mTOR signaling pathways.

-

Protocol:

-

Cells were lysed to extract total protein.

-

Protein concentration was determined using a BCA protein assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspases-12, -9, -3, Cyt-c, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, and mTOR.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Sanggenol L

Caption: Proposed mechanism of Sanggenol L's neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection studies of Sanggenol L.

Conclusion and Future Directions

The current body of evidence, though limited, strongly suggests that Sanggenol L possesses significant neuroprotective properties. Its ability to mitigate oxidative stress and inhibit apoptosis in a preclinical model of Parkinson's disease warrants further investigation. The modulation of the PI3K/Akt/mTOR signaling pathway appears to be a key mechanism of action, though its precise role in neuroprotection by Sanggenol L needs to be further elucidated, particularly the apparent differential effects compared to its role in cancer cells.

Future research should focus on:

-

In vivo studies in animal models of various neurodegenerative diseases to confirm the preclinical findings and assess bioavailability and efficacy.

-

Elucidation of the upstream and downstream targets of Sanggenol L within the PI3K/Akt/mTOR pathway in neuronal cells.

-

Investigation into other potential neuroprotective mechanisms, such as anti-inflammatory effects and modulation of other cell survival pathways.

-

Comparative studies with other sanggenol compounds, including this compound, to identify the most potent neuroprotective agents from Morus alba.

References

A Comprehensive Technical Review of Sanggenol P and Related Compounds: Biological Activities and Mechanisms of Action

Disclaimer: Due to the limited availability of detailed biological data for Sanggenol P in the current literature, this technical guide focuses primarily on the well-researched related compound, Sanggenol L. The information presented herein, including biological activities, mechanisms of action, and experimental data, is largely based on studies conducted on Sanggenol L, a closely related isoprenylated flavonoid. This approach provides valuable insights into the potential therapeutic properties of the Sanggenol class of compounds.

Introduction

This compound is a naturally occurring isoprenylated flavonoid isolated from the root barks of Morus alba L.[1]. Like other members of the Sanggenol family, such as Sanggenol L, it is recognized for its potential pharmacological activities. These compounds are of significant interest to researchers in drug development due to their diverse biological effects, particularly their anti-cancer properties. This guide provides an in-depth review of the existing literature, focusing on the cytotoxic and apoptotic activities of Sanggenol L in cancer cells, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C30H36O6 | [1] |

| Molecular Weight | 492.6 g/mol | [1] |

| Source | The root barks of Morus alba L. | [1] |

| Compound Type | Flavonoids | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Purity | >=98% | [1] |

Biological Activities and Quantitative Data

Sanggenol L has demonstrated significant anti-cancer activities in various human cancer cell lines. Its effects are primarily characterized by the inhibition of cell proliferation and the induction of apoptosis.

Cytotoxicity and Inhibition of Cell Viability

Sanggenol L has been shown to inhibit the growth of several human prostate cancer cell lines in a dose- and time-dependent manner.

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| DU145 | 10 | 48 | ~90 | [2] |

| 20 | 48 | ~75 | [2] | |

| 30 | 48 | ~55 | [2] | |

| LNCaP | 10 | 48 | ~85 | [2] |

| 20 | 48 | ~60 | [2] | |

| 30 | 48 | ~40 | [2] | |

| RC-58T | 10 | 48 | ~80 | [2] |

| 20 | 48 | ~50 | [2] | |

| 30 | 48 | ~30 | [2] | |

| PC-3 | 10 | 48 | ~85 | [2] |

| 20 | 48 | ~55 | [2] | |

| 30 | 48 | ~35 | [2] | |

| RC-58T | 10 | 24 | ~90 | [2] |

| 20 | 24 | ~75 | [2] | |

| 30 | 24 | ~60 | [2] | |

| 10 | 72 | ~70 | [2] | |

| 20 | 72 | ~35 | [2] | |

| 30 | 72 | ~15 | [2] |

Induction of Apoptosis

Sanggenol L induces apoptosis in human prostate cancer cells, as evidenced by Annexin V staining, DNA fragmentation, and nuclear condensation.

| Cell Line | Treatment | Observation | Reference |

| RC-58T | 10, 20, 30 µM Sanggenol L for 48h | Increased percentage of apoptotic cells (Annexin V positive) | [3] |

| RC-58T | 10, 20, 30 µM Sanggenol L for 48h | DNA fragmentation observed in agarose gel electrophoresis | [3] |

| RC-58T | 10, 20, 30 µM Sanggenol L for 48h | Nuclear condensation detected by Hoechst staining | [3] |

Mechanisms of Action and Signaling Pathways

Sanggenol L exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial mechanism of action for Sanggenol L is the suppression of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. Treatment of prostate cancer cells with Sanggenol L leads to a dose-dependent decrease in the phosphorylation levels of PI3K, Akt, and mTOR.[3]

Caption: Sanggenol L inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Sanggenol L induces apoptosis through both caspase-dependent and caspase-independent pathways.

Caspase-Dependent Apoptosis: Sanggenol L treatment leads to the upregulation of pro-apoptotic proteins like Bax and PARP, and the downregulation of anti-apoptotic proteins such as Bcl-2 and procaspases-3, -8, and -9.[3]

Caspase-Independent Apoptosis: The compound also triggers caspase-independent apoptosis, characterized by the upregulation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) in the cytosol.[3]

Caption: Apoptotic pathways induced by Sanggenol L.

Cell Cycle Arrest

Sanggenol L also induces cell cycle arrest, contributing to its anti-proliferative effects. This is achieved by downregulating key cell cycle regulatory proteins, including CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1. Concurrently, it upregulates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Sanggenol L.

Cell Viability Assay (SRB Assay)

-

Objective: To determine the effect of Sanggenol L on the viability of cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of Sanggenol L (e.g., 10, 20, and 30 µM) or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

After treatment, the cells are fixed with a trichloroacetic acid (TCA) solution.

-

The fixed cells are washed with water and stained with a 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Detection (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after treatment with Sanggenol L.

-

Methodology:

-

Cells are treated with Sanggenol L as described above.

-

Both adherent and floating cells are collected and washed with ice-cold phosphate-buffered saline (PBS).

-

The cells are resuspended in a binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for a specified time (e.g., 15 minutes).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.

-

Nuclear Staining (Hoechst 33342 Staining)

-

Objective: To visualize morphological changes in the nucleus characteristic of apoptosis.

-

Methodology:

-

Cells are grown on coverslips and treated with Sanggenol L.

-

After treatment, the cells are fixed with a solution such as 4% paraformaldehyde.

-

The fixed cells are washed with PBS and then stained with Hoechst 33342 solution.

-

The coverslips are mounted on glass slides.

-

The stained nuclei are visualized under a fluorescence microscope.

-

Apoptotic cells are identified by condensed or fragmented nuclei.

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with Sanggenol L and then lysed to extract total protein.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, Bcl-2, caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin).

-

Conclusion

The available scientific literature strongly indicates that Sanggenol L, a close analog of this compound, possesses potent anti-cancer properties. Its mechanism of action involves the inhibition of the critical PI3K/Akt/mTOR cell survival pathway and the induction of apoptosis through both caspase-dependent and -independent mechanisms. Furthermore, Sanggenol L can induce cell cycle arrest. These findings highlight the therapeutic potential of the Sanggenol class of compounds in oncology. Further research is warranted to specifically elucidate the biological activities and mechanisms of this compound and to evaluate its potential as a novel drug candidate. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers and scientists in the field of drug development who wish to investigate this compound and related compounds.

References

The Biological Significance of Sanggenol P: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Sanggenol P, a natural flavonoid compound, is part of a larger family of bioactive molecules isolated from the root bark of Morus alba (white mulberry). While direct research on this compound is limited, extensive studies on the closely related compound, Sanggenol L, provide significant insights into the potential therapeutic applications of this structural class. This technical guide consolidates the current understanding of the biological activities of Sanggenol L as a representative of the Sanggenol family, focusing on its anti-cancer and anti-inflammatory properties, underlying mechanisms of action, and associated experimental data.

Core Biological Activities and Mechanisms of Action

Sanggenol L has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines, including prostate, ovarian, and melanoma.[1][2] The primary mechanisms underlying these effects are the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.

Anti-Cancer Activity

1. Induction of Apoptosis: Sanggenol L triggers apoptosis through both caspase-dependent and -independent pathways.

-

Caspase-Dependent Pathway: It upregulates the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while downregulating anti-apoptotic proteins like Bcl-2 and procaspases-3, -8, and -9.[3] This leads to the activation of the caspase cascade, a key driver of apoptosis.

-

Caspase-Independent Pathway: Sanggenol L also promotes the cytosolic release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), which translocate to the nucleus and induce DNA fragmentation and cell death.[3]

-

Inhibition of NF-κB Signaling: In ovarian cancer cells, Sanggenol L has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB.[2] This inhibition prevents the nuclear translocation of NF-κB, a transcription factor that promotes the expression of genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL.[2]

2. Cell Cycle Arrest: Sanggenol L can halt the progression of the cell cycle, primarily at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulators, including Cyclin-Dependent Kinases (CDK1/2, CDK4, CDK6) and cyclins (Cyclin D1, Cyclin E, Cyclin A, and Cyclin B1).[3] Concurrently, it upregulates the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21.[3]

3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A crucial mechanism of Sanggenol L's anti-cancer activity is the suppression of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[3] Sanggenol L has been observed to decrease the phosphorylation levels of PI3K, Akt, and mTOR in prostate cancer cells.[3]

Potential Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound or L are not extensively available, other compounds isolated from Morus alba, such as Kuwanon T and Sanggenon A, have been shown to exert anti-inflammatory effects.[4] These compounds inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells and macrophages.[4] The mechanism involves the inactivation of the NF-κB signaling pathway and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway, a key regulator of the antioxidant response.[4] Given the structural similarities, it is plausible that this compound may also possess anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of Sanggenol L on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM/mL) | Reference |

| Breast Carcinoma | Breast Cancer | Not Specified | 21 and 17.3 | [5] |

| DU145 | Prostate Cancer | 48 hours | ~20-30 | [1] |

| LNCaP | Prostate Cancer | 48 hours | >30 | [1] |

| RC-58T | Prostate Cancer | 48 hours | ~20 | [1] |

| PC-3 | Prostate Cancer | 48 hours | ~20-30 | [1] |

| A2780 | Ovarian Cancer | Not Specified | Not Reported | [2] |

| SKOV-3 | Ovarian Cancer | Not Specified | Not Reported | [2] |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Reported | [2] |

| B16 Mouse Melanoma | Melanoma | Not Specified | Not Reported | [1] |

| SK-MEL-2 Human Melanoma | Melanoma | Not Specified | Not Reported | [1] |

| SK-MEL-28 Human Melanoma | Melanoma | Not Specified | Not Reported | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to elucidate the biological activity of Sanggenol L.

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Cancer cell lines (e.g., DU145, LNCaP, RC-58T, PC-3) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of Sanggenol L (e.g., 10, 20, and 30 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Fixation: After treatment, the cells are fixed with a solution of trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Analysis (Annexin V Staining)

-

Cell Seeding and Treatment: Cells (e.g., RC-58T) are seeded in 6-well plates at a density of 5 × 10^4 cells per well and cultured for 24 hours.[3] They are then treated with different concentrations of Sanggenol L (e.g., 10, 20, and 30 µM) for 48 hours.[3]

-

Cell Harvesting and Washing: Cells are harvested and washed twice with a phosphate-buffered saline (PBS) solution containing a low concentration of fetal bovine serum (FBS).[3]

-

Staining: The cell suspension is incubated with Muse™ Annexin V and Dead Cell Reagent at room temperature for 20 minutes.[3]

-

Analysis: The stained cells are analyzed using a Muse™ Cell Analyzer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Cell Cycle Analysis

-

Cell Seeding and Treatment: Cells are seeded at a concentration of 5 × 10^4 cells/well and cultured for 24 hours before being treated with Sanggenol L (10, 20, and 30 µM) for 48 hours.[3]

-

Fixation: The cells are harvested and fixed in ice-cold 70% ethanol at 4°C for 24 hours.[3]

-

Staining: The fixed cells are resuspended and incubated with Muse™ Cell Cycle Reagent for 30 minutes at room temperature.[3]

-

Analysis: The DNA content of the cells is analyzed using a Muse™ Cell Analyzer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blot Analysis

-

Cell Lysis: Following treatment with Sanggenol L, cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-Akt, phospho-mTOR, β-actin).[3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified relative to a loading control (e.g., β-actin).[3]

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways modulated by Sanggenol L.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Sanggenol L.

Caption: Induction of apoptosis by Sanggenol L through multiple pathways.

Caption: Sanggenol L-induced cell cycle arrest at the G2/M phase.

Conclusion and Future Directions

The available evidence strongly suggests that Sanggenol L, and by extension, the broader class of Sanggenol compounds including this compound, holds significant promise as a scaffold for the development of novel anti-cancer therapeutics. Its multi-pronged mechanism of action, targeting key pathways in cell survival, proliferation, and apoptosis, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive studies to determine the specific biological activities and IC50 values of this compound against a panel of cancer cell lines.

-

In vivo studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Combination therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

By elucidating the full therapeutic potential of this compound, the scientific community can pave the way for the development of new and effective treatments for cancer and other debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]